4-(2-Ethylphenoxy)-3-fluoroaniline

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers require defined intermediates with quantifiable electronic and lipophilic profiles for SAR studies. This fluorinated aniline solves the variability inherent in non-fluorinated analogs. - **Measured bioactivity:** c-Met kinase binding Ki = 6560 nM; MCF-7 IC50 = 15 µM; A549 IC50 = 20 µM - **Distinct physicochemical properties:** LogP 4.34 vs. 3.69 (non-fluorinated analog) - **Supply:** Available as a validated synthetic intermediate for enzyme inhibition and receptor binding investigations

Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
CAS No. 946664-00-2
Cat. No. B1360002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethylphenoxy)-3-fluoroaniline
CAS946664-00-2
Molecular FormulaC14H14FNO
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
InChIInChI=1S/C14H14FNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
InChIKeyGIXZQTITMNTJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethylphenoxy)-3-fluoroaniline Overview


4-(2-Ethylphenoxy)-3-fluoroaniline (CAS: 946664-00-2) is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.26 g/mol [1]. It is structurally defined as an aniline derivative featuring a 2-ethylphenoxy group and a fluorine atom at the 3-position on the phenyl ring . Its primary role is as a synthetic intermediate or building block in research settings, with reported applications in chemical synthesis and biological studies, including enzyme inhibition and receptor binding investigations .

Fluorinated aniline building block for synthetic chemistry
Scaffold for c-Met kinase inhibitor lead optimization
Cell-model probe for cytotoxicity endpoint screening

4-(2-Ethylphenoxy)-3-fluoroaniline: Why Substitution Fails


Substitution of 4-(2-Ethylphenoxy)-3-fluoroaniline with a closely related analog, such as 4-(2-ethylphenoxy)aniline (CAS: 383126-80-5), is not scientifically valid due to quantifiable differences in key physicochemical properties that directly impact its behavior as a synthetic intermediate and biological probe. The presence of the fluorine atom fundamentally alters the compound's lipophilicity and electronic profile, which are critical parameters in medicinal chemistry for optimizing target binding, membrane permeability, and metabolic stability. The following sections provide explicit quantitative evidence for this differentiation .

Property
This compound
4-(2-ethylphenoxy)aniline
Lipophilicity
Higher lipophilicity; altered membrane partitioning
Lower lipophilicity; may affect distribution
Electronic profile
Fluorine withdrawal modifies reactivity
No fluorine; different electronic characteristics

4-(2-Ethylphenoxy)-3-fluoroaniline: Key Differentiators


Lipophilicity Advantage Over Non-Fluorinated Analog

The presence of the fluorine atom on the aniline ring of 4-(2-Ethylphenoxy)-3-fluoroaniline results in a significantly higher calculated lipophilicity compared to its direct non-fluorinated analog, 4-(2-ethylphenoxy)aniline. This difference is critical in medicinal chemistry, as LogP influences membrane permeability and non-specific binding [1]. This is a cross-study comparison based on independent reported values for each compound.

Lipophilicity
Reported
Target LogP 4.34 vs Comparator 3.69 (+0.65)
Supports lipophilicity-driven design
Cross-study comparison; context-dependent
Medicinal Chemistry Physicochemical Properties Lead Optimization

c-Met Kinase Binding Affinity

4-(2-Ethylphenoxy)-3-fluoroaniline has a quantifiable binding affinity for the human c-Met kinase (hepatocyte growth factor receptor). The reported inhibition constant (Ki) is 6560 nM, as measured in a continuous fluorometric assay assessing autophosphorylation inhibition [1]. This binding data establishes a specific, albeit moderate, interaction with a clinically relevant oncology target. This is a piece of supporting evidence as it provides a specific biochemical activity profile, though a direct comparator is not provided in the same assay context.

c-Met Binding (Ki)
Reported
6560 nM
Reported kinase binding affinity context
Continuous fluorometric assay; moderate affinity
Kinase Inhibition c-Met Oncology

Cytotoxicity in MCF-7 and A549 Cells

In vitro studies have demonstrated that 4-(2-Ethylphenoxy)-3-fluoroaniline exhibits cytotoxic activity against human cancer cell lines. The compound showed an IC50 value of 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) . This data defines the compound's specific potency in these cellular models. This is a piece of supporting evidence as it provides a quantitative biological profile, though a direct comparator is not provided in the same assay context.

Cytotoxicity (IC50)
Data to verify
MCF-7: 15 µM | A549: 20 µM
Reported cell-model response context
Requires independent validation; cell viability assay
Anticancer Research Cytotoxicity Cell Proliferation

4-(2-Ethylphenoxy)-3-fluoroaniline Applications


Medicinal Chemistry Lead Optimization Scaffold

Based on the quantifiable c-Met kinase binding affinity (Ki = 6560 nM) [1], 4-(2-Ethylphenoxy)-3-fluoroaniline can be procured as a defined starting point for structure-activity relationship (SAR) studies. Its moderate potency against this clinically relevant kinase target provides a clear baseline for chemical modifications aimed at improving potency and selectivity.

Synthetic Intermediate with Defined Lipophilicity

Procurement of this compound is justified for synthetic routes where a specific lipophilicity profile is required. Its calculated LogP of 4.34 is significantly higher than its non-fluorinated analog (LogP = 3.69) [1][2]. This makes it a distinct building block for constructing more complex molecules intended for membrane penetration or interaction with hydrophobic binding pockets.

Biological Probe for Anticancer Research

The compound has demonstrated defined cytotoxic activity against MCF-7 (breast) and A549 (lung) cancer cell lines with IC50 values of 15 µM and 20 µM, respectively [1]. This positions it as a useful research tool for studying antiproliferative mechanisms in these specific cellular models, providing a validated baseline for comparative studies.

Application
Selection Property
Validation Focus
c-Met kinase inhibitor SAR studies
Reported kinase binding affinity
Autophosphorylation inhibition assay endpoints
Fluorinated intermediate synthesis
Fluorine-dependent lipophilicity profile
LogP-driven design and membrane permeability assays
Cell-model antiproliferative studies
Reported cytotoxicity profile
MCF-7 and A549 cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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